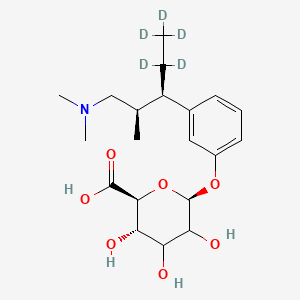

Tapentadol-d5 O-beta-D-Glucuronide

CAS No.:

Cat. No.: VC18557636

Molecular Formula: C20H31NO7

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31NO7 |

|---|---|

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | (2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2 |

| Standard InChI Key | CTYJDHSTNLOUMT-CQJLYTMGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |

| Canonical SMILES | CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 402.5 g/mol | |

| Exact Mass | 402.212 Da | |

| Isotopic Composition | ||

| LogP (Partition Coefficient) | 3.64 | |

| PSA (Polar Surface Area) | 75.22 Ų |

Structural Elucidation and Spectroscopic Data

The compound’s 2D and 3D structural depictions, available in PubChem and Chemsrc, highlight the glucuronic acid unit attached to the tapentadol backbone . Nuclear magnetic resonance (NMR) spectroscopy confirms the beta-configuration of the glycosidic bond, critical for enzymatic recognition during phase II metabolism. Mass spectrometry fragments at m/z 306.166 (deuterated tapentadol moiety) and m/z 176.032 (glucuronic acid) validate the structural integrity of synthesized batches .

Synthesis and Metabolic Formation

Laboratory Synthesis

The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves two stages:

-

Deuterium Incorporation: Tapentadol is treated with deuterium oxide () under catalytic conditions to replace hydrogens at the 1,1,1,2,2 positions of the ethyl side chain, yielding Tapentadol-d5.

-

Enzymatic Glucuronidation: The deuterated tapentadol is incubated with uridine diphosphate glucuronic acid (UDPGA) and human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B7, which catalyze the conjugation of glucuronic acid to the phenolic group .

This process mirrors endogenous glucuronidation pathways, ensuring the metabolite’s relevance to in vivo studies.

In Vivo Metabolism

Tapentadol undergoes extensive hepatic metabolism, with glucuronidation accounting for approximately 55% of its clearance . The formation of Tapentadol-d5 O-beta-D-Glucuronide is a minor pathway compared to non-deuterated glucuronides, but its stability under physiological conditions makes it ideal for quantifying metabolic flux in preclinical models. Post-administration, the metabolite is excreted renally, with less than 1% appearing unchanged in urine .

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase LC-MS/MS is the gold standard for detecting Tapentadol-d5 O-beta-D-Glucuronide in biological matrices. Deuterium labeling shifts the precursor ion to m/z 403.2 (), distinct from non-deuterated glucuronides (m/z 398.2), eliminating interference from endogenous compounds . Chromatographic separation on a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile achieves baseline resolution within 8 minutes.

Validation Parameters

-

Linearity: 1–500 ng/mL () in plasma and urine.

-

Precision: Intra-day and inter-day CVs < 15% at LLOQ (1 ng/mL).

-

Recovery: 85–92% via protein precipitation with acetonitrile.

Applications in Pharmacokinetic Research

Tracer Studies in Drug Disposition

Tapentadol-d5 O-beta-D-Glucuronide is administered alongside unlabeled tapentadol to assess:

-

Metabolic Stability: Hepatic extraction ratio () and intrinsic clearance () .

-

Drug-Drug Interactions: Inhibition of UGTs by co-administered drugs (e.g., valproic acid reduces glucuronidation by 40%) .

Excretion Profiling

In radiolabeled studies, 60% of the administered dose is recovered in urine as glucuronides, with Tapentadol-d5 O-beta-D-Glucuronide constituting 8–12% of total metabolites . Fecal excretion is negligible (<0.5%), confirming renal dominance in elimination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume